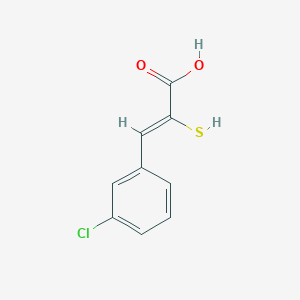
3-Chloro-alpha-mercaptocinnamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-氯-α-巯基肉桂酸是一种有机化合物,分子式为C9H7ClO2S。它是肉桂酸的衍生物,其特征是在肉桂酸结构的α位连接了一个氯原子和一个巯基(–SH)。
准备方法
合成路线和反应条件: 3-氯-α-巯基肉桂酸的合成通常涉及α-巯基肉桂酸的氯化。该反应可以使用二氧化硫酰(SOCl2)或三氯化磷(PCl3)作为氯化剂,在受控条件下进行。反应通常在二氯甲烷或氯仿等惰性溶剂中进行,温度保持在低水平以防止副反应。
工业生产方法: 3-氯-α-巯基肉桂酸的工业生产可能涉及使用连续流动反应器的大规模氯化过程。这些反应器允许精确控制反应参数,确保最终产品的高产率和纯度。在工业环境中,使用自动化系统来监控和控制反应条件很常见。
化学反应分析
反应类型: 3-氯-α-巯基肉桂酸会发生各种化学反应,包括:
氧化: 巯基(–SH)可以使用过氧化氢(H2O2)或高锰酸钾(KMnO4)等氧化剂氧化成磺酸基(–SO3H)。
还原: 羰基(–COOH)可以使用氢化铝锂(LiAlH4)等还原剂还原成醇(–CH2OH)。
取代: 氯原子可以通过亲核取代反应被其他官能团取代。这些反应的常用试剂包括甲醇钠(NaOCH3)或乙醇钠(NaOEt)。
常用试剂和条件:
氧化: 过氧化氢(H2O2)在酸性介质中。
还原: 氢化铝锂(LiAlH4)在无水乙醚中。
取代: 甲醇钠(NaOCH3)在甲醇中。
主要产物:
氧化: 3-氯-α-磺基肉桂酸。
还原: 3-氯-α-巯基肉桂醇。
取代: 3-甲氧基-α-巯基肉桂酸。
科学研究应用
3-氯-α-巯基肉桂酸在科学研究中有几种应用,包括:
化学: 它被用作合成更复杂有机分子的构建单元。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗癌特性。其衍生物已显示出抑制某些癌细胞系生长的希望。
医学: 正在进行的研究探索其作为治疗剂的潜力。它与生物靶标相互作用的能力使其成为药物开发的候选药物。
工业: 它用于生产特种化学品和材料。其反应性和官能团使其适合各种工业应用,包括合成聚合物和树脂。
作用机制
3-氯-α-巯基肉桂酸的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与蛋白质中的巯基形成共价键,导致酶活性抑制。这种相互作用会破坏细胞过程,使其对某些病原体和癌细胞有效。确切的途径和分子靶标仍在研究中,但其修饰蛋白质功能的能力是其生物活性的关键方面。
类似化合物:
- 2-氯-α-甲基肉桂酸
- 3,4-二甲氧基-α-巯基肉桂酸
- 4-氯-α-甲基肉桂酸
比较: 3-氯-α-巯基肉桂酸的独特之处在于其α位同时存在一个氯原子和一个巯基。这种官能团组合赋予其独特的化学性质,例如反应性增强以及与生物分子形成共价键的能力。与类似化合物相比,它提供了更广泛的应用范围和修饰潜力,使其成为科学研究和工业应用中的通用化合物。
相似化合物的比较
- 2-Chloro-alpha-methylcinnamic acid
- 3,4-Dimethoxy-alpha-mercaptocinnamic acid
- 4-Chloro-alpha-methylcinnamic acid
Comparison: 3-Chloro-alpha-mercaptocinnamic acid is unique due to the presence of both a chlorine atom and a mercapto group at the alpha position. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and the ability to form covalent bonds with biological molecules. Compared to similar compounds, it offers a broader range of applications and potential for modification, making it a versatile compound in scientific research and industrial applications.
属性
CAS 编号 |
5765-74-2 |
|---|---|
分子式 |
C9H7ClO2S |
分子量 |
214.67 g/mol |
IUPAC 名称 |
(Z)-3-(3-chlorophenyl)-2-sulfanylprop-2-enoic acid |
InChI |
InChI=1S/C9H7ClO2S/c10-7-3-1-2-6(4-7)5-8(13)9(11)12/h1-5,13H,(H,11,12)/b8-5- |
InChI 键 |
JQJZOGBHOXUCIV-YVMONPNESA-N |
手性 SMILES |
C1=CC(=CC(=C1)Cl)/C=C(/C(=O)O)\S |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C=C(C(=O)O)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


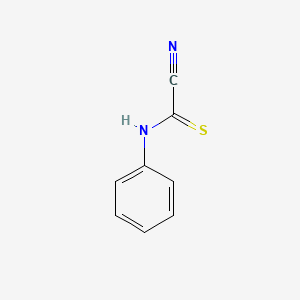

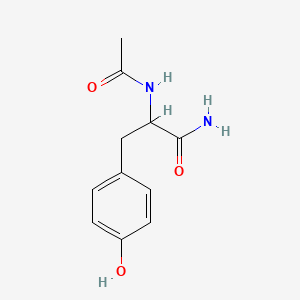

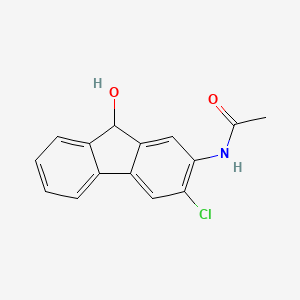
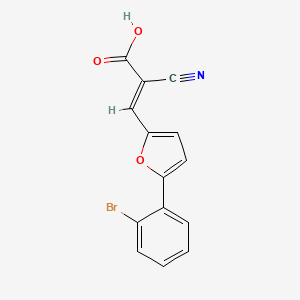
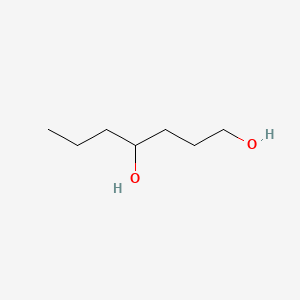

![(5S)-5-({[tert-butyl(diphenyl)silyl]oxy}methyl)tetrahydro-2-furanyl acetate](/img/structure/B11940796.png)
![7,8-Dichloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride](/img/structure/B11940802.png)




